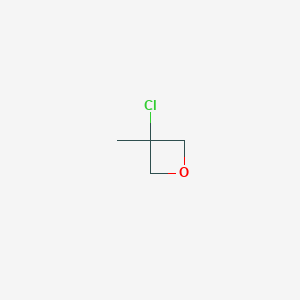
3-Chloro-3-methyl-oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methyl-oxetane: is an organic compound characterized by a four-membered oxetane ring with a chlorine atom and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-methyl-oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with a suitable base, such as sodium hydride, in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through an intramolecular nucleophilic substitution, forming the oxetane ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-3-methyl-oxetane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-hydroxy-oxetane.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: Under acidic or basic conditions, the oxetane ring can be opened to yield linear or branched products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Ring-Opening: Hydrochloric acid (HCl) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Substitution: 3-Methyl-3-hydroxy-oxetane.
Oxidation: Various oxetane derivatives depending on the oxidizing agent used.
Ring-Opening: Linear or branched alcohols or ethers.
Scientific Research Applications
Chemistry:
In synthetic chemistry, 3-Chloro-3-methyl-oxetane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Research into the biological activity of oxetane derivatives has shown potential in drug development. Compounds containing the oxetane ring have been investigated for their antimicrobial and anticancer properties.
Industry:
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and stability of the resulting materials.
Mechanism of Action
The mechanism by which 3-Chloro-3-methyl-oxetane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism. In biological systems, the oxetane ring can interact with enzymes or receptors, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
3-Methyl-3-hydroxy-oxetane: Similar structure but with a hydroxyl group instead of a chlorine atom.
3,3-Dimethyl-oxetane: Contains two methyl groups instead of one chlorine and one methyl group.
3-Chloro-2-methyl-oxetane: Chlorine and methyl groups are on different carbon atoms.
Uniqueness:
3-Chloro-3-methyl-oxetane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom within the oxetane ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo, making it distinct from other oxetane derivatives.
Properties
Molecular Formula |
C4H7ClO |
|---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
3-chloro-3-methyloxetane |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
InChI Key |
FICDXBDKHJNWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
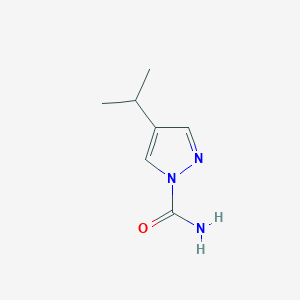
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
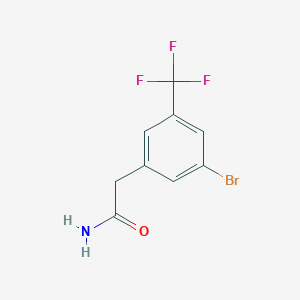
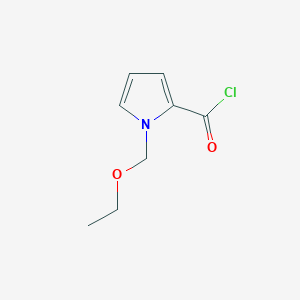
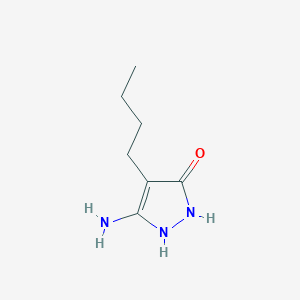
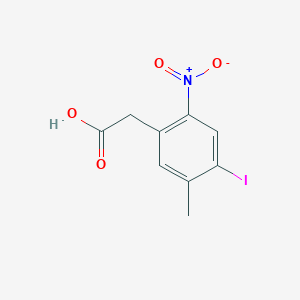

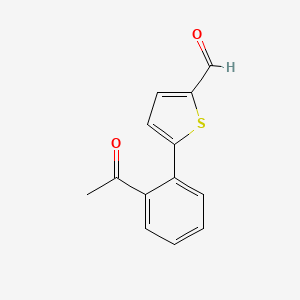
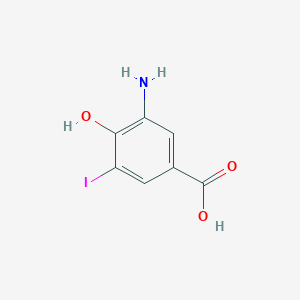
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

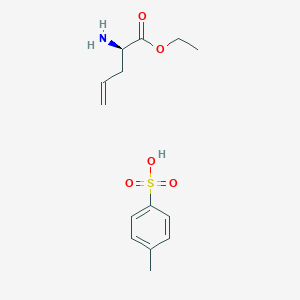
![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
